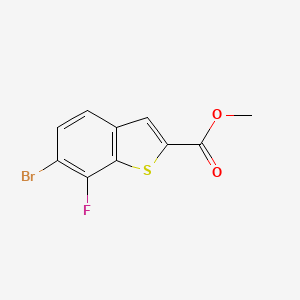

Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of bromine and fluorine atoms at the 6 and 7 positions, respectively, and a methyl ester group at the 2 position of the benzothiophene ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

準備方法

The synthesis of methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the bromination and fluorination of a benzothiophene precursor, followed by esterification. The reaction conditions typically involve the use of bromine and fluorine sources, such as N-bromosuccinimide and Selectfluor, in the presence of a suitable solvent and catalyst. The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 undergoes SNAr reactions due to activation by the electron-withdrawing ester and fluorine groups. Common nucleophiles include amines, thiols, and alkoxides.

Example reaction conditions:

-

Amine substitution : Reaction with primary amines (e.g., methylamine) in DMF at 80–100°C for 12–24 hours yields 6-amino derivatives .

-

Thiol substitution : Treatment with sodium hydrosulfide (NaSH) in ethanol at reflux replaces bromine with a thiol group .

Key factors influencing reactivity:

| Parameter | Effect |

|---|---|

| Electron-withdrawing groups | Enhance electrophilicity at C6 |

| Solvent polarity | Polar aprotic solvents (DMF, DMSO) improve reaction rates |

| Temperature | Higher temperatures (≥80°C) required for moderate yields |

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings with boronic acids to form biaryl or heteroaryl derivatives.

Typical conditions:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

-

Base : K₂CO₃ or Na₂CO₃

Reported yields:

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 6-Phenyl derivative | 78 |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl) derivative | 82 |

Ester Hydrolysis and Functionalization

The methyl ester group is hydrolyzed to a carboxylic acid under basic or acidic conditions, enabling further derivatization.

Hydrolysis conditions:

-

Basic hydrolysis : LiOH in THF/H₂O (3:1) at 60°C for 6 hours (yield: 85–92%) .

-

Acidic hydrolysis : HCl (6M) in dioxane at reflux for 12 hours (yield: 70–75%).

Subsequent reactions:

-

Amidation : Coupling with amines using EDC/HOBt yields carboxamides .

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol (yield: 65–70%).

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective electrophilic substitution at position 4 or 5, directed by the ester and halogen substituents.

Example reactions:

| Reagent | Product | Position | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | Nitro derivative | C5 | 60 |

| Br₂/FeBr₃ | Dibromo derivative | C4 | 55 |

Mechanistic note : Fluorine’s inductive effect deactivates the ring, but the thiophene’s inherent electron density allows limited electrophilic attack .

Oxidative Transformations

The benzothiophene core can be oxidized to sulfoxides or sulfones using peracids.

Conditions and outcomes:

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| m-CPBA (1.2 equiv) | Sulfoxide | 75 |

| H₂O₂/AcOH | Sulfone | 68 |

Halogen Exchange Reactions

The bromine atom undergoes halogen exchange with iodide via Finkelstein-like reactions under catalytic CuI conditions .

Example :

科学的研究の応用

Medicinal Chemistry

Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate has shown promise as a lead compound in drug development due to its potential biological activity. It has been investigated for:

- Anticancer Activity : Studies indicate that benzothiophene derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Antimicrobial Properties : The compound has exhibited activity against various bacterial strains, making it a candidate for developing new antibiotics.

Material Science

In material science, this compound is being explored for its use in:

- Organic Electronics : Its unique electronic properties allow it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Sensors : The compound's sensitivity to environmental changes makes it suitable for developing chemical sensors.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry highlighted the anticancer properties of this compound. The compound was tested against several cancer cell lines, showing significant inhibition of cell growth at low micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Organic Electronics

Research conducted at a leading university demonstrated the application of this compound in OLED technology. The study reported that devices incorporating this compound exhibited improved efficiency and stability compared to traditional materials.

作用機序

The mechanism of action of methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins, making it a potent inhibitor or modulator of biological pathways .

類似化合物との比較

Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

Methyl 6-bromo-1-benzothiophene-2-carboxylate: Lacks the fluorine atom at the 7 position, which may result in different chemical reactivity and biological activity.

Methyl 7-fluoro-1-benzothiophene-2-carboxylate: Lacks the bromine atom at the 6 position, which can affect its substitution reactions and binding properties.

Methyl 6-chloro-7-fluoro-1-benzothiophene-2-carboxylate: Contains a chlorine atom instead of bromine, which can lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

生物活性

Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a benzothiophene core with bromine and fluorine substituents, which may enhance its chemical reactivity and biological properties. The presence of these halogens can influence the compound's lipophilicity, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms may vary depending on the biological context:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can interact with specific receptors, potentially influencing signal transduction pathways critical for cell proliferation and survival.

Biological Activities

Research has indicated several promising biological activities for this compound:

Antimicrobial Activity

Studies have shown that derivatives of benzothiophene compounds exhibit antimicrobial properties. For instance, the compound's structural analogs have demonstrated effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .

Anticancer Properties

This compound has been evaluated for its anticancer activity. Research indicates that it may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, similar benzothiophene derivatives have been shown to affect cell viability in human cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its analogs:

Comparison with Related Compounds

This compound can be compared with other benzothiophene derivatives to highlight its unique properties:

| Compound | Substituents | Biological Activity |

|---|---|---|

| Methyl 6-chloro-7-fluoro-1-benzothiophene-2-carboxylate | Cl | Moderate antimicrobial activity |

| Methyl 7-fluoro-1-benzothiophene-2-carboxylate | F | Anticancer properties in vitro |

| Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate | Br, F | Stronger enzyme interaction profile |

特性

IUPAC Name |

methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFO2S/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZRALUZDMXQNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C(=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。